

In-Silico Studies of 2-(4-methoxyphenyl)-1H-indole Interactions: A Technical Guide

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Compound of Interest

Compound Name: *2-(4-methoxyphenyl)-1H-indole*

Cat. No.: *B1296825*

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Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in-silico analysis of **2-(4-methoxyphenyl)-1H-indole**, a member of the pharmacologically significant 2-arylindole class of compounds. Due to a lack of extensive in-silico studies specifically on this parent compound, this guide extrapolates from research on its closely related derivatives to present potential biological targets, interaction profiles, and associated signaling pathways. The methodologies for molecular docking, molecular dynamics simulations, and ADMET predictions are detailed to provide a framework for future computational studies. All quantitative data presented are illustrative and derived from related compounds to serve as a comparative baseline.

Introduction

The 2-arylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets and exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^[1] ^[2] The compound **2-(4-methoxyphenyl)-1H-indole** represents a fundamental structure within this class, featuring a methoxy-substituted phenyl ring at the 2-position of the indole core. In-silico methodologies are invaluable for elucidating the potential mechanisms of action, binding affinities, and pharmacokinetic profiles of such compounds, thereby accelerating the drug discovery process.

This guide focuses on two primary putative targets for 2-arylindoles identified from the literature: Tubulin and Arachidonate 15-Lipoxygenase (ALOX15). Inhibition of tubulin polymerization is a key mechanism for anticancer agents, while modulation of ALOX15 is relevant to inflammatory diseases and cancer.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted Biological Targets and Interactions

Based on studies of its derivatives, **2-(4-methoxyphenyl)-1H-indole** is predicted to interact with the following key biological targets:

- Tubulin: As a potential tubulin polymerization inhibitor, it is hypothesized to bind to the colchicine-binding site on β -tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[\[3\]](#)[\[4\]](#) This is a common mechanism for many anticancer compounds.[\[6\]](#)[\[7\]](#)
- Arachidonate 15-Lipoxygenase (ALOX15): This enzyme is involved in the metabolism of polyunsaturated fatty acids and has been implicated in inflammation and cancer.[\[5\]](#) Derivatives of 2-arylindoles have been shown to act as inhibitors of ALOX15.[\[8\]](#)[\[9\]](#)

The following sections detail the computational methodologies to study these interactions and predict the compound's properties.

In-Silico Experimental Protocols

Molecular Docking

Molecular docking is employed to predict the preferred binding orientation and affinity of a ligand to a target protein.

Representative Protocol for Tubulin Docking:

- Protein Preparation:
 - The crystal structure of tubulin is obtained from the Protein Data Bank (PDB ID: 1SA0, or a similar structure).
 - Water molecules and co-crystallized ligands are removed.

- Polar hydrogens and Kollman charges are added using AutoDock Tools.
- Ligand Preparation:
 - The 3D structure of **2-(4-methoxyphenyl)-1H-indole** is generated using ChemDraw/Chem3D and energy minimized using a suitable force field (e.g., MMFF94).
 - Gasteiger charges are computed, and rotatable bonds are defined.
- Grid Generation:
 - A grid box is centered on the colchicine-binding site of tubulin, with dimensions sufficient to encompass the entire binding pocket (e.g., 60 x 60 x 60 Å).
- Docking Execution:
 - The Lamarckian Genetic Algorithm in AutoDock Vina is used with a high exhaustiveness setting (e.g., 20) to ensure a thorough search of the conformational space.
- Analysis:
 - The resulting docking poses are ranked by their binding affinity (kcal/mol).
 - The lowest energy conformation is visualized to analyze key interactions (hydrogen bonds, hydrophobic interactions) with the amino acid residues of the binding site.

Representative Protocol for ALOX15 Docking:

- Protein Preparation:
 - The crystal structure of ALOX15 is retrieved from the PDB (e.g., PDB ID: 1LOX).
 - Similar preparation steps as for tubulin are followed.
- Ligand Preparation:
 - The same energy-minimized structure of **2-(4-methoxyphenyl)-1H-indole** is used.
- Grid Generation:

- The grid box is centered on the active site or a known allosteric site of ALOX15.
- Docking Execution and Analysis:
 - The procedure is analogous to the tubulin docking protocol.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the nature of the interactions.

Representative Protocol for MD Simulation:

- System Preparation:
 - The best-ranked docked complex from the molecular docking study is used as the starting structure.
 - The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
 - Counter-ions (e.g., Na⁺, Cl⁻) are added to neutralize the system.
- Force Field Application:
 - A standard force field such as AMBER or CHARMM is applied to the protein, while the ligand parameters are generated using tools like Antechamber or CGenFF.
- Simulation Protocol:
 - Energy Minimization: The system is minimized to remove steric clashes.
 - Equilibration: The system is gradually heated to physiological temperature (300 K) and equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.
 - Production Run: A production simulation is run for a significant duration (e.g., 100 ns) to collect trajectory data.
- Analysis:

- Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand.
- Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.
- Hydrogen bond analysis is performed to determine the persistence of key interactions over time.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Representative Protocol for ADMET Prediction:

- Software: Online tools such as SwissADME, pkCSM, or commercial software like Schrödinger's QikProp are utilized.
- Input: The SMILES string or 3D structure of **2-(4-methoxyphenyl)-1H-indole** is provided as input.
- Properties Analyzed:
 - Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
 - Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.
 - Drug-Likeness: Compliance with Lipinski's Rule of Five.
 - Toxicity: Ames mutagenicity, hepatotoxicity.

Quantitative Data

The following tables summarize representative in-silico data for **2-(4-methoxyphenyl)-1H-indole** and its derivatives, extrapolated from existing literature on 2-arylindoles. Note: These

values are illustrative and should be confirmed by specific computational and experimental studies on the core molecule.

Table 1: Predicted Binding Affinities from Molecular Docking

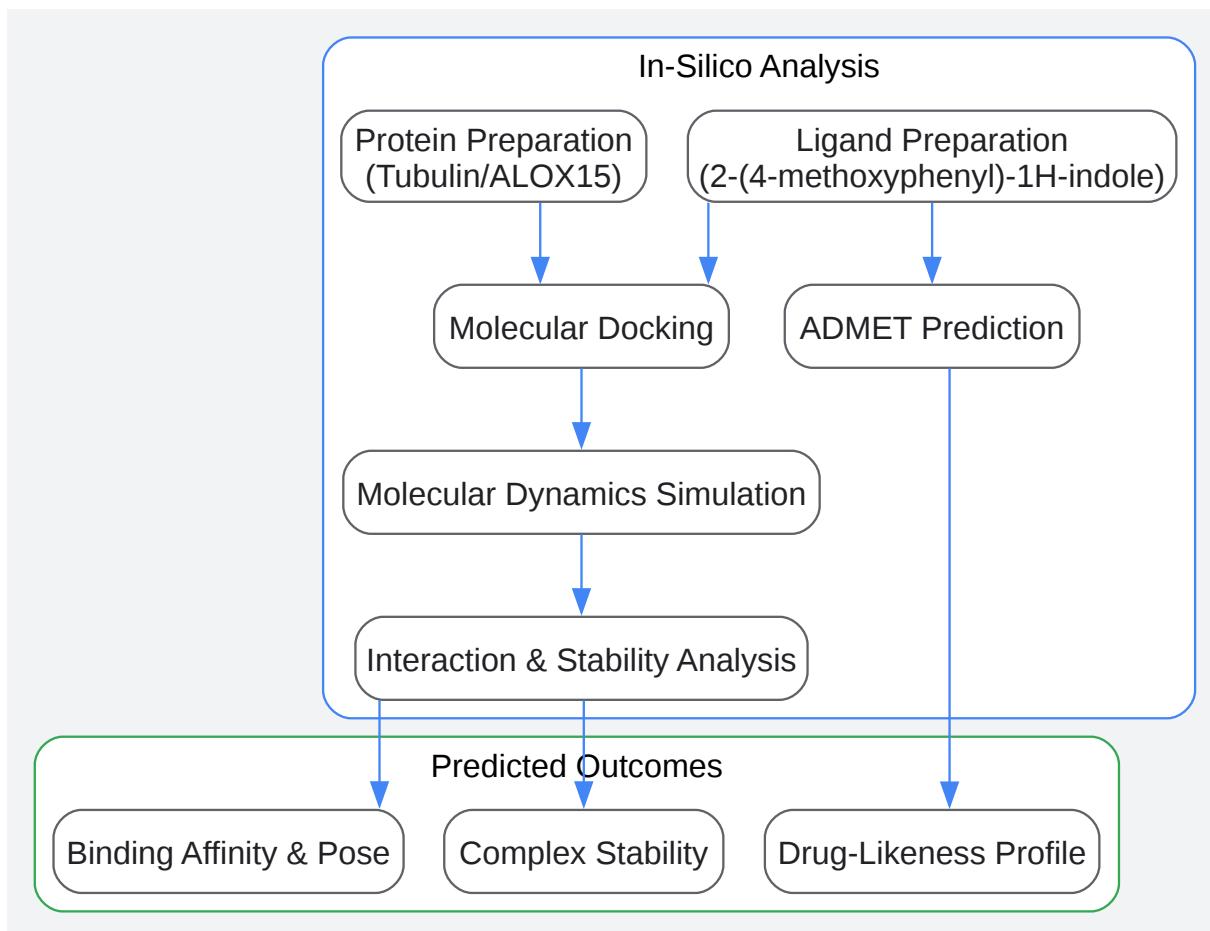
Target Protein	PDB ID	Predicted Binding Affinity (kcal/mol)	Key Interacting Residues (Hypothetical)
β-Tubulin	1SA0	-8.5 to -10.0	Cys241, Leu248, Ala316, Val318
ALOX15	1LOX	-7.0 to -9.0	His361, His541, Ile663

Table 2: Predicted ADMET Properties

Property	Predicted Value	Acceptable Range
Molecular Weight	223.27 g/mol	< 500 g/mol
LogP (o/w)	~3.5	< 5
H-bond Donors	1	< 5
H-bond Acceptors	2	< 10
Human Intestinal Absorption	High	> 80%
BBB Permeant	Yes	Yes/No
CYP2D6 Inhibitor	Likely	No
Ames Toxicity	Non-mutagenic	Non-mutagenic
Lipinski's Rule of Five	0 violations	≤ 1 violation

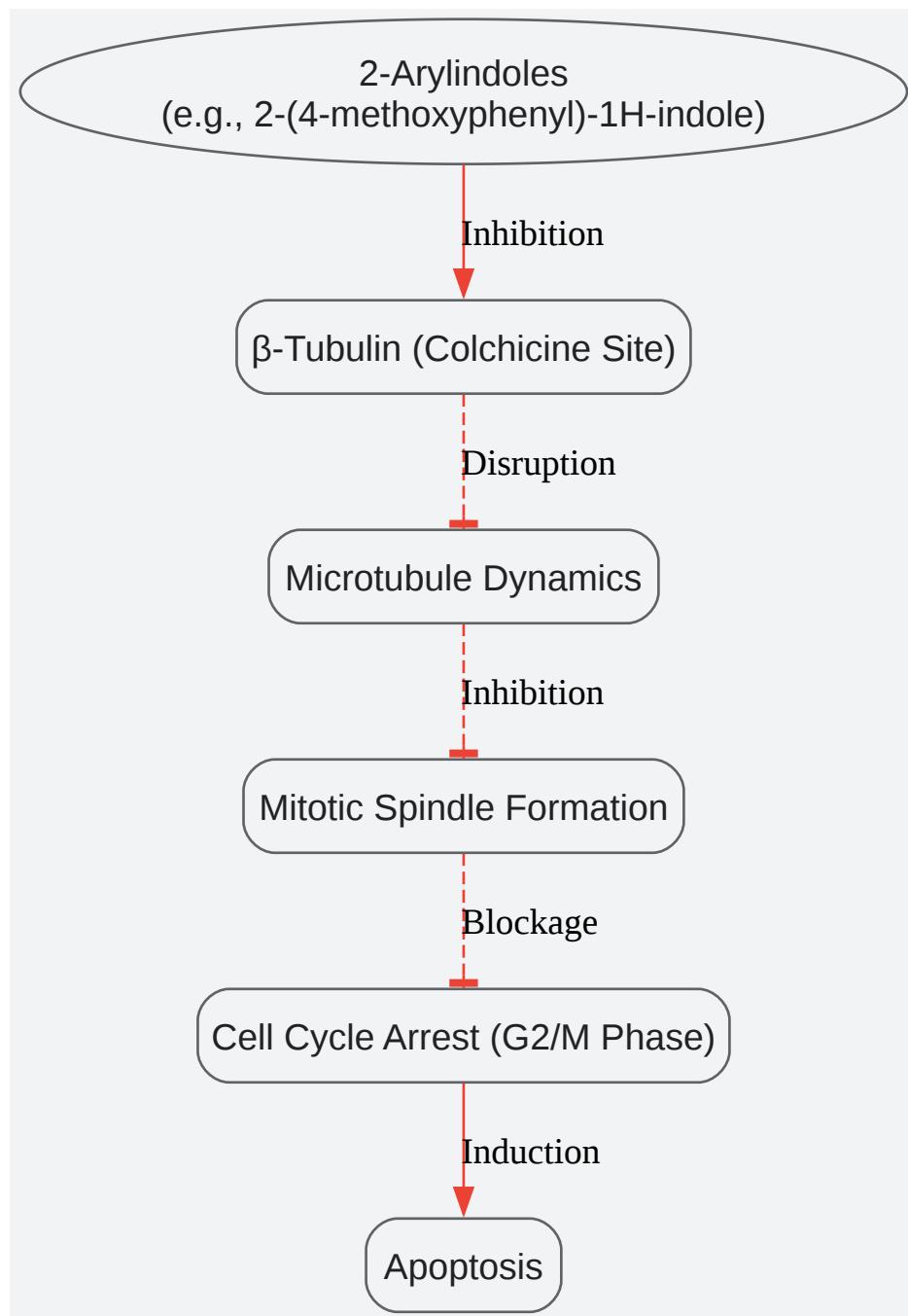
Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and hypothetical signaling pathways.



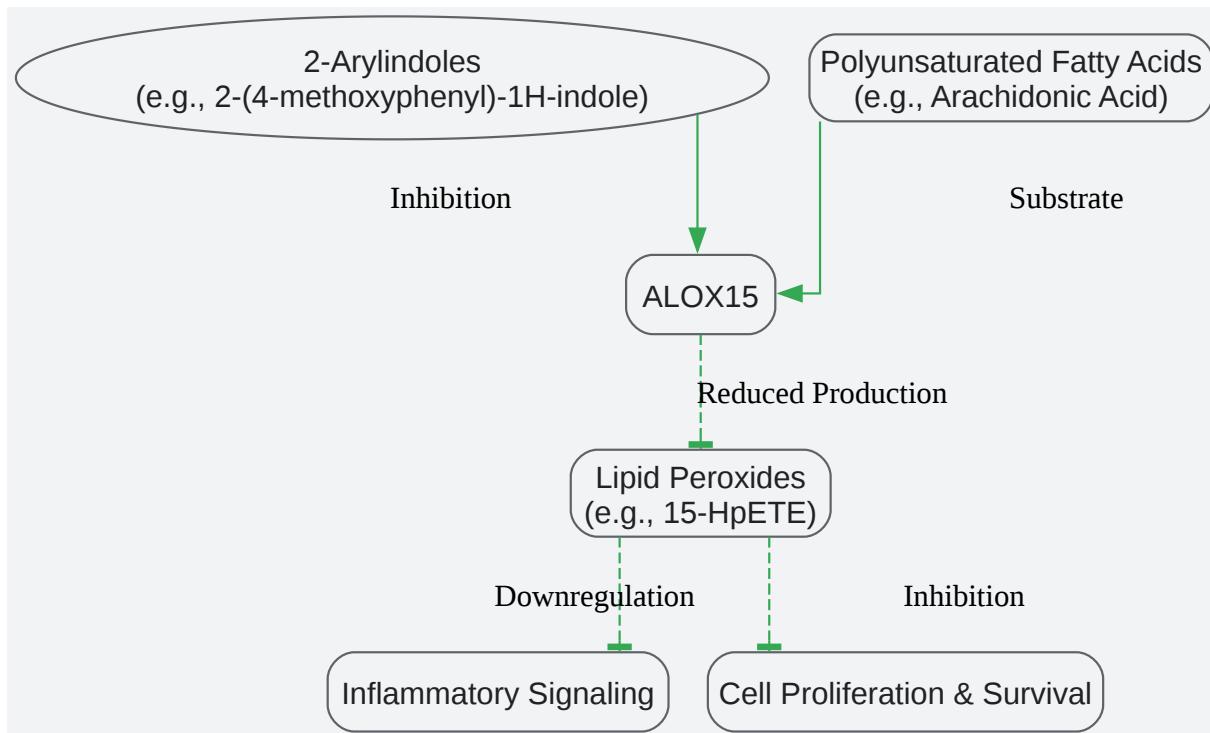
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Caption: In-silico workflow for analyzing ligand-protein interactions.



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Caption: Hypothetical signaling pathway for tubulin inhibition.



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Caption: Plausible signaling pathway for ALOX15 inhibition.

Conclusion

While specific in-silico studies on **2-(4-methoxyphenyl)-1H-indole** are limited, the analysis of its derivatives strongly suggests its potential as a modulator of tubulin and ALOX15. The computational protocols and illustrative data presented in this guide provide a robust framework for researchers to initiate further in-silico and in-vitro investigations. The favorable predicted ADMET profile further supports its potential as a lead compound for drug development. Future studies should focus on validating these predicted interactions and exploring the full therapeutic potential of this promising 2-arylindole.

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